molecular formula C13H10FNO B156487 2-Fluoro-4'-aminobenzophenone CAS No. 10055-39-7

2-Fluoro-4'-aminobenzophenone

Cat. No. B156487
CAS RN: 10055-39-7
M. Wt: 215.22 g/mol
InChI Key: FRGXRXKVVAHXBO-UHFFFAOYSA-N
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Description

2-Fluoro-4’-aminobenzophenone is a chemical compound with the molecular formula C13H10FNO . It is used in various chemical reactions and has been studied for its properties and potential applications .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4’-aminobenzophenone can be analyzed using various techniques. The compound has a molecular weight of 215.223 Da . More detailed information about its structure can be found in databases like ChemSpider and other chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4’-aminobenzophenone can be analyzed using various techniques. Information about its properties such as melting point, boiling point, density, molecular formula, molecular weight, and physical properties can be found in various chemical databases .

Safety And Hazards

Like all chemicals, 2-Fluoro-4’-aminobenzophenone should be handled with care. Safety data sheets provide information about its potential hazards. For example, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-aminophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGXRXKVVAHXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441063
Record name 2-fluoro-4'-aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-aminobenzophenone

CAS RN

10055-39-7
Record name 2-fluoro-4'-aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To stirred 90° C. polyphosphoric acid (200 g) was added 14.29 g (10.2 mmol) of 2-fluorobenzoic acid and aniline (9.32 g 10.0 mmol) and the bath temperature raised to 180°-190° C. and held there for 1 hour. A solution was obtained at about 140° C. The heating bath was removed and the stirred mixture (sublimate above the solution) was treated cautiously with 80 mL of water. The mixture was stirred at 140°-155° C. for 1 hour, the heating bath removed, 66 mL of 3N HCl added, the mixture poured into 1 L of water and filtered through a pad of Celite. The filtrate was basified with 15% sodium hydroxide and the solid which formed on stirring was collected. The Celite pad was washed well with methylene chloride, the methylene chloride removed and the residue was combined with the solid obtained from basification of the aqueous phase. The combined material was dissolved in refluxing ethanol (175 mL), and treated hot with 125 mL of water. The brown solid obtaing on cooling was additionally recrystallized twice from ethyl acetate-hexane. Final purification by flash column chromatography (methylene chloride) yielded the aniline as a white solid (5.45 g, 25%); mp 128°-130° C. 1H--NMR (250 MHz, d6 --DMSO): 6.32 (s, 2H, NH2) 6.60 (dd, 2H, J=8.6, 1.5 Hz, aromatic) 7.28-7.35 (m, 2H, aromatic) 7.40-7.60 (m, 4H, aromatic). MS (CI, CH4): 216 (M+1).
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
14.29 g
Type
reactant
Reaction Step Two
Quantity
9.32 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
25%

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